molecular formula C12H14N2O4 B2697951 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde CAS No. 1090796-48-7

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde

Cat. No.: B2697951
CAS No.: 1090796-48-7
M. Wt: 250.254
InChI Key: SDZADVZOFFMRNA-UHFFFAOYSA-N
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Description

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde is a nitroaromatic aldehyde derivative featuring a morpholine ring substituted with a methyl group at the 2-position. The compound combines a benzaldehyde backbone with a nitro group at the 3-position and a 2-methylmorpholine moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for synthesizing heterocyclic compounds, such as azetidinones and Schiff bases, which are often explored for antimicrobial and antiproliferative activities .

Properties

IUPAC Name

4-(2-methylmorpholin-4-yl)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9-7-13(4-5-18-9)11-3-2-10(8-15)6-12(11)14(16)17/h2-3,6,8-9H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZADVZOFFMRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde typically involves the nitration of 4-(2-Methylmorpholin-4-YL)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Oxidation: The aldehyde group in 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-(2-Methylmorpholin-4-YL)-3-nitrobenzoic acid.

    Reduction: 4-(2-Methylmorpholin-4-YL)-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituted 3-Nitrobenzaldehyde Derivatives

Key structural analogs differ in the substituents at the 4-position of the benzaldehyde ring. Below is a comparative analysis:

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The nitro group at the 3-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This effect is consistent across analogs .
  • Morpholine vs. Thioether Substituents: Morpholine derivatives (e.g., 4-morpholino-3-nitrobenzaldehyde) exhibit enhanced solubility in polar solvents due to the oxygen-rich morpholine ring. In contrast, thioether analogs (e.g., 4-[(4-methylphenyl)thio]-3-nitrobenzaldehyde) display increased lipophilicity, influencing membrane permeability in biological systems .

Biological Activity

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde features a nitro group and a morpholine moiety, which contribute to its reactivity and interaction with biological targets. The molecular formula is C11_{11}H12_{12}N2_{2}O3_{3}, and its molecular weight is approximately 220.23 g/mol.

The biological activity of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other aldehyde derivatives, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, potentially affecting cell survival and apoptosis.
  • Cellular Signaling Pathways : It could interact with signaling pathways that regulate cell proliferation, differentiation, and survival.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that nitrobenzaldehyde derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. A study demonstrated that 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.

Antioxidant Properties

The presence of the nitro group in the compound may confer antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative damage in cellular models.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde on human cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, highlighting its potential as a therapeutic agent.
  • Antibacterial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound showed zones of inhibition ranging from 10 to 15 mm, indicating moderate antibacterial activity.
  • Oxidative Stress Modulation : A recent investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results showed a scavenging activity of 65% at a concentration of 50 µM, suggesting significant antioxidant potential.

Data Tables

Biological ActivityTest MethodResult
CytotoxicityMTT AssayIC50 = 15 µM
Antibacterial ActivityAgar DiffusionZone of Inhibition = 10-15 mm
Antioxidant ActivityDPPH Scavenging AssayScavenging Activity = 65% at 50 µM

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